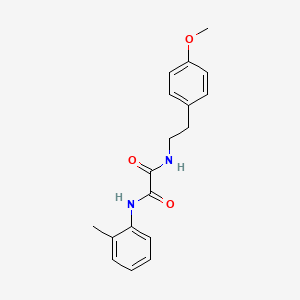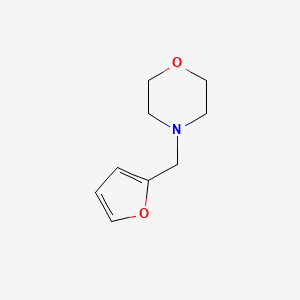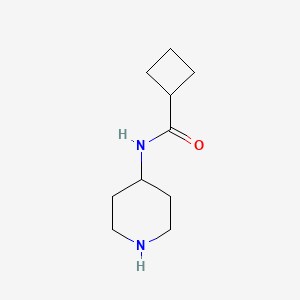
N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate” was obtained in a good yield by the reaction of 2-methylcinnamic acid, 4-methoxyphenethyl alcohol, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, and triethylamine at room temperature for 40 minutes .
Synthesis Analysis
The synthesis of this compound generally involves reactions with thionyl chloride, which is one of the chemicals included in the chemical weapon convention (CWC) list . The synthesis of esters can also be carried out using 1,1′-carbonyldiimidazole (CDI) as a coupling agent .Molecular Structure Analysis
The structure of “4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate” was established by FTIR, NMR, and the high resolution of mass spectroscopies .Chemical Reactions Analysis
The reaction involved in the synthesis of this compound is an esterification reaction, which is a common type of organic reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación
α-Glucosidase Inhibition
One of the notable applications of this compound is its role in α-glucosidase inhibition . This is particularly relevant in the treatment of diabetes, as α-glucosidase inhibitors slow down carbohydrate digestion and glucose absorption, which helps in managing postprandial blood glucose levels . The compound has shown higher α-glucosidase inhibition activity than the standard drug acarbose, which suggests its potential as a therapeutic agent in antidiabetic medication.
Molecular Docking Studies
Molecular docking studies have indicated that N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide has a good affinity for α-glucosidase, forming interactions with the active site residue . This application is crucial in drug design and discovery, providing insights into the binding efficiencies and interaction patterns of potential drug candidates.
Synthesis of Cinnamic Acid Esters
The compound is involved in the synthesis of cinnamic acid esters, which are found in benzoin balsams and exhibit a range of biological activities . These activities include antifungal, antidiabetic, antituberculosis, antimalarial, antioxidant, antiprotozoal, anti-inflammatory, and antiproliferative activities. The synthesis method using this compound avoids the use of chemicals listed in the Chemical Weapons Convention, making it a safer alternative.
Antifungal and Antimicrobial Properties
Cinnamic acid esters, for which this compound serves as a precursor, have demonstrated antifungal properties . This application is significant in developing treatments for fungal infections and in creating antimicrobial coatings or materials.
Antioxidant Activity
The antioxidant properties of cinnamic acid esters synthesized using N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide are valuable in various fields, including food preservation, cosmetics, and pharmaceuticals . Antioxidants play a critical role in protecting against oxidative stress and free radical damage.
Potential Anti-Inflammatory and Antiproliferative Effects
Research suggests that cinnamic acid esters, including those derived from this compound, may possess anti-inflammatory and antiproliferative effects . These properties are essential in the development of new medications for inflammatory diseases and cancer therapy.
Safety And Hazards
Direcciones Futuras
The future directions for this compound could involve further studies on its biological activities, such as its antifungal, antidiabetic, antituberculosis, antimalarial, antioxidant, antiprotozoal, anti-inflammatory, and antiproliferative activities . Further analogues could also be prepared for additional studies .
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-5-3-4-6-16(13)20-18(22)17(21)19-12-11-14-7-9-15(23-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWQJWCYBYQBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2863302.png)
![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2863303.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2863306.png)
![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2863307.png)
![4-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2863308.png)

![N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2863311.png)
![7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2863313.png)
![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863317.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863320.png)
![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863322.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2863323.png)
